2-[2-Methoxy-4-[[(4-methoxyphenyl)methylamino]methyl]phenoxy]acetamide;hydrochloride
Overview
Description
2-[2-Methoxy-4-[[(4-methoxyphenyl)methylamino]methyl]phenoxy]acetamide;hydrochloride is a useful research compound. Its molecular formula is C18H23ClN2O4 and its molecular weight is 366.8 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-methoxy-4-{[(4-methoxybenzyl)amino]methyl}phenoxy)acetamide hydrochloride is 366.1346349 g/mol and the complexity rating of the compound is 372. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Methodologies and Chemical Analysis
- Development of Synthetic Routes for Analogs : Research on synthetic routes for chemical compounds includes the development of environmentally friendly syntheses for potential analgesic and antipyretic compounds, demonstrating green chemistry approaches in drug design and discovery. These methodologies highlight the synthesis of derivatives with specific functional groups aiming at enhancing biological activity while minimizing environmental impact (Reddy et al., 2014).
Pharmacological Research
- Anticancer Activity of Derivatives : Studies on the anticancer activity of certain derivatives showcase the potential of chemical compounds with specific modifications for therapeutic applications. For example, research into 1H-inden-1-one substituted (heteroaryl)acetamide derivatives explores their effectiveness against various cancer cell lines, indicating the significance of structural modifications in enhancing anticancer properties (Karaburun et al., 2018).
Environmental Science and Toxicology
- Photodegradation of Pesticides : Investigations into the complete oxidation of pesticides like metolachlor (a chloroacetamide herbicide) in water through photoassisted Fenton reaction illustrate the environmental fate and degradation pathways of chemical compounds. Such studies are crucial for understanding the environmental impact and developing strategies for mitigating pollution (Pignatello & Sun, 1995).
Properties
IUPAC Name |
2-[2-methoxy-4-[[(4-methoxyphenyl)methylamino]methyl]phenoxy]acetamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4.ClH/c1-22-15-6-3-13(4-7-15)10-20-11-14-5-8-16(17(9-14)23-2)24-12-18(19)21;/h3-9,20H,10-12H2,1-2H3,(H2,19,21);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMRITODJOVCJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC(=C(C=C2)OCC(=O)N)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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